Kavain

Vue d'ensemble

Description

Kavain is the main kavalactone found mostly in the roots of the kava plant . It has anticonvulsive properties, attenuating vascular smooth muscle contraction through interactions with voltage-dependent Na+ and Ca2+ channels .

Synthesis Analysis

A stable isotope dilution tandem mass spectrometry method has been developed for major kavalactones, including this compound . This method has excellent selectivity and specificity .Molecular Structure Analysis

This compound potentiates GABAA receptors . It positively modulates all receptors regardless of the subunit composition . The degree of enhancement is greater at α4β2δ than at α1β2γ2L GABA A Rs .Chemical Reactions Analysis

This compound positively modulates all GABAA receptors regardless of the subunit composition . The modulatory effect of this compound is unaffected by flumazenil, indicating that this compound does not enhance GABAA Rs via the classical benzodiazepine binding site .Physical And Chemical Properties Analysis

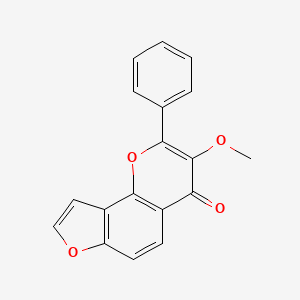

This compound has a molecular formula of C14H14O3 and a molecular weight of 230.26 .Applications De Recherche Scientifique

Propriétés anti-inflammatoires

La kavain a été identifiée comme possédant des effets anti-inflammatoires importants. Une étude a mis en évidence le développement d'un analogue de la this compound, la Kava-205Me, qui a montré de puissantes propriétés anti-inflammatoires dans des modèles in vitro et in vivo. Ce composé s'est avéré particulièrement efficace contre l'inflammation induite par Porphyromonas gingivalis, un agent pathogène associé à la parodontite .

Effets anxiolytiques

Les propriétés anxiolytiques de la this compound sont bien documentées, avec sa capacité à potentialiser les récepteurs GABA_A. Cette action est cruciale pour ses effets calmants et son utilisation potentielle dans le traitement des troubles anxieux. La modulation de ces récepteurs par la this compound s'est avérée significative pour diverses compositions de sous-unités, indiquant un large spectre de potentiel thérapeutique .

Activité antimicrobienne

Au-delà de ses effets sur le système nerveux, la this compound s'est avérée prometteuse comme agent antimicrobien. Son efficacité contre Porphyromonas gingivalis non seulement réduit l'inflammation, mais combat également directement l'agent pathogène, indiquant des applications potentielles en santé dentaire et buccale .

Mécanisme D'action

Target of Action

Kavain, a major constituent of the Kava extract, primarily targets the γ-Aminobutyric acid type A receptors (GABA A Rs) in the body . GABA A Rs are key inhibitory neurotransmitters in the central nervous system, playing a crucial role in reducing neuronal excitability .

Mode of Action

This compound interacts with GABA A Rs, potentiating their function . This compound’s effect is greater at α4β2δ than at α1β2γ2L GABA A Rs, regardless of the subunit composition .

Biochemical Pathways

This compound’s interaction with GABA A Rs leads to an enhancement of the inhibitory effects of these receptors, which can result in anxiolytic (anti-anxiety) effects . This compound also has anticonvulsive properties, attenuating vascular smooth muscle contraction through interactions with voltage-dependent Na+ and Ca2+ channels .

Pharmacokinetics

It is known that this compound exhibits a large volume of distribution with extensive tissue affinity and adequate mean residence time . This suggests that this compound can be widely distributed in the body and can remain in the body for a sufficient amount of time to exert its effects .

Result of Action

The potentiation of GABA A Rs by this compound can lead to a reduction in anxiety and muscle tension, as well as a promotion of sleep . This compound’s anticonvulsive properties may also contribute to its anxiolytic and analgesic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the method of preparation and extraction can affect the composition of the final Kava product, which in turn can influence the bioavailability and efficacy of this compound

Safety and Hazards

Orientations Futures

Future electrophysiological studies comparing kavain activity in neurons from wild-type and α4- or δ-knockout mice will be necessary to confirm the speculation about its mechanism of action . Designer kava preparations could be promising clinical herbal modalities, given the totality of analyses of the biological activities and safety profiles of the different forms, fractions, and individual compounds .

Analyse Biochimique

Biochemical Properties

Kavain plays a significant role in biochemical reactions, particularly in modulating the activity of γ-aminobutyric acid type A (GABA A) receptors. It has been shown to positively modulate GABA A receptors, enhancing their activity regardless of the subunit composition . This modulation is not mediated through the classical benzodiazepine binding site, indicating a unique interaction mechanism. This compound’s interaction with GABA A receptors involves potentiation of receptor activity, which contributes to its anxiolytic effects.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been demonstrated to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) in murine macrophages and THP-1 cells . This anti-inflammatory effect is dose-dependent and highlights this compound’s potential in modulating immune responses and reducing inflammation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct interactions with biomolecules. It binds to GABA A receptors, enhancing their activity and leading to increased inhibitory neurotransmission . This binding interaction is crucial for this compound’s anxiolytic and sedative properties. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, further contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, but its degradation products can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained modulation of GABA A receptor activity and prolonged anti-inflammatory effects . These findings suggest that this compound’s therapeutic potential may be maintained over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits anxiolytic and anti-inflammatory effects without significant adverse effects . At higher doses, this compound can induce sedation and potentially toxic effects. Threshold effects have been observed, where the therapeutic benefits of this compound are maximized at specific dosage ranges, beyond which adverse effects may occur.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its bioavailability and activity. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions involve enzymes such as cytochrome P450s, which play a crucial role in the biotransformation of this compound . The metabolites of this compound can also affect metabolic flux and alter the levels of other metabolites in the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific tissues. This compound’s distribution is crucial for its therapeutic effects, as it needs to reach target sites such as the central nervous system to exert its anxiolytic and sedative properties .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These modifications ensure that this compound reaches its target sites within cells, where it can interact with GABA A receptors and other biomolecules to exert its effects .

Propriétés

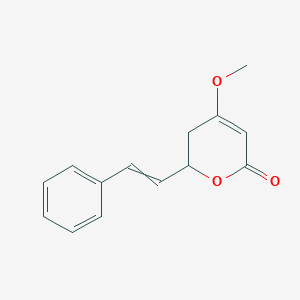

IUPAC Name |

(2R)-4-methoxy-2-[(E)-2-phenylethenyl]-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-8,10,12H,9H2,1H3/b8-7+/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEAQIWGXBXCYFX-GUOLPTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(C1)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)O[C@H](C1)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5033595 | |

| Record name | (+)-Kavain | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5033595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

500-64-1 | |

| Record name | (+)-Kavain | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kawain | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | kavain | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+)-Kavain | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5033595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KAVAIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1ES06373M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

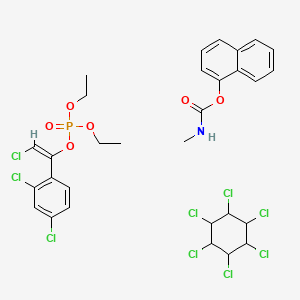

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

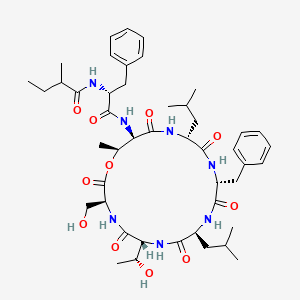

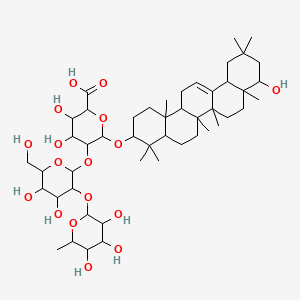

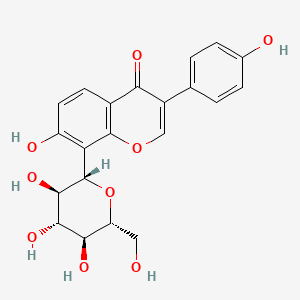

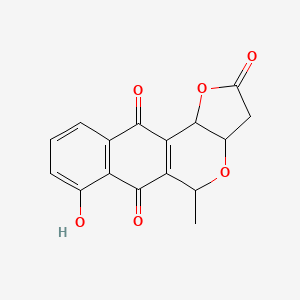

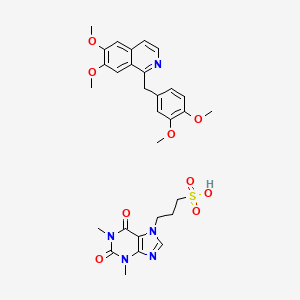

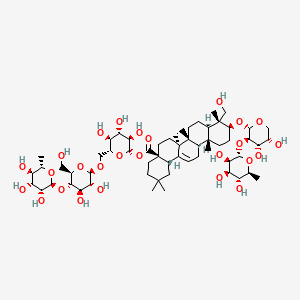

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,2R,4S,5S,6R,7R,9S,10S,11S,13R,15S)-2,5,7,9,11-Pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.02,6]hexadecan-10-yl] benzoate](/img/structure/B1673284.png)